6-Bromopyridine-3-sulfonyl chloride hydrochloride

Suzuki-Miyaura coupling Chemoselectivity Palladium catalysis

Choose the hydrochloride salt (CAS 1266693-63-3, MW 292.97) for superior handling stability over the moisture-sensitive free base. This crystalline solid enables accurate weighing for reproducible research. Its dual reactivity—a 6-bromo handle for Suzuki coupling and a 3-sulfonyl chloride for sulfonamide formation—allows stepwise, chemoselective scaffold construction. Specified at 95% purity, it ensures batch-to-batch consistency for medicinal chemistry and parallel synthesis. Ideal for procuring a single, versatile building block to streamline your synthetic workflows.

Molecular Formula C5H4BrCl2NO2S
Molecular Weight 292.97 g/mol
CAS No. 1266693-63-3
Cat. No. B1439797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromopyridine-3-sulfonyl chloride hydrochloride
CAS1266693-63-3
Molecular FormulaC5H4BrCl2NO2S
Molecular Weight292.97 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1S(=O)(=O)Cl)Br.Cl
InChIInChI=1S/C5H3BrClNO2S.ClH/c6-5-2-1-4(3-8-5)11(7,9)10;/h1-3H;1H
InChIKeySVOHVOIATKZUAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromopyridine-3-sulfonyl chloride hydrochloride (1266693-63-3): Core Identity and Procurement Baseline


6-Bromopyridine-3-sulfonyl chloride hydrochloride (CAS: 1266693-63-3) is a pyridine-based sulfonyl chloride building block. It features a pyridine ring substituted with a bromine atom at the 6-position and a sulfonyl chloride group at the 3-position, and is provided as the hydrochloride salt (molecular formula: C5H4BrCl2NO2S; molecular weight: 292.97 g/mol) . This compound serves as a dual-reactive intermediate for applications in medicinal chemistry and organic synthesis, combining the reactivity of a sulfonyl chloride electrophile with a bromine handle for subsequent cross-coupling or substitution chemistry .

Why Generic 6-Bromopyridine-3-sulfonyl chloride (886371-20-6) Cannot Simply Replace the Hydrochloride Salt (1266693-63-3)


The free base form, 6-bromopyridine-3-sulfonyl chloride (CAS 886371-20-6), and its hydrochloride salt (CAS 1266693-63-3) are not interchangeable in procurement or experimental workflows. The hydrochloride form offers enhanced handling stability; as a class, pyridine-3-sulfonyl chlorides are known to undergo hydrolysis by trace water , making the solid, crystalline hydrochloride salt a more robust and easily weighed material for reproducible research, with typical commercial purity specified at 95% . The difference in molecular weight (292.97 g/mol for the hydrochloride vs. 256.51 g/mol for the free base) necessitates careful stoichiometric recalibration when substituting one form for the other in established synthetic protocols .

Quantitative Differentiation of 6-Bromopyridine-3-sulfonyl chloride hydrochloride (1266693-63-3): Evidence for Scientific Selection


Chemoselective Cross-Coupling: Superior Reactivity of the 6-Bromo Substituent Over Chloride and Fluorosulfate Electrophiles

The 6-bromo substituent in this class of compounds exhibits superior reactivity in palladium-catalyzed Suzuki-Miyaura cross-couplings, enabling chemoselective functionalization in the presence of competing leaving groups. A seminal study established a reactivity order of -Br > -OSO2F > -Cl for heteroaryl electrophiles under standard Suzuki conditions [1]. This intrinsic reactivity difference is leveraged for the stepwise synthesis of polysubstituted pyridines, where the bromine atom of 6-bromopyridine-3-sulfonyl chloride can be selectively engaged prior to, or orthogonally to, the sulfonyl chloride handle.

Suzuki-Miyaura coupling Chemoselectivity Palladium catalysis Polysubstituted pyridines

Enhanced Handling Stability of the Hydrochloride Salt Form for Reproducible Research

The hydrochloride salt form of 6-bromopyridine-3-sulfonyl chloride (1266693-63-3) provides a practical advantage over the free base (886371-20-6) in terms of handling and storage. A comprehensive study of heteroaromatic sulfonyl halides identified that pyridine-3-sulfonyl chlorides are particularly prone to hydrolysis by trace water, a pathway that limits their shelf life and can introduce variability into synthetic procedures . The hydrochloride salt is supplied as a crystalline solid with a specified purity of 95% , offering a more stable and easily manipulated form for accurate weighing and reaction setup.

Salt formation Handling stability Hydrolysis Chemical procurement

Defined Purity Benchmark for Reproducible Synthetic Outcomes

The hydrochloride salt (1266693-63-3) is commercially available with a clearly defined minimum purity specification of 95% . While the free base (886371-20-6) is also offered with a similar purity claim , the salt form's specification is tied to a more stable physical form, which is less likely to degrade during storage and shipping. For procurement decisions, a clearly stated and verifiable purity specification is essential for ensuring batch-to-batch consistency in both research and early-stage process development.

Chemical purity Quality control Reproducibility Analytical specification

Optimal Application Scenarios for 6-Bromopyridine-3-sulfonyl chloride hydrochloride (1266693-63-3)


Stepwise Chemoselective Synthesis of Polysubstituted Pyridines for Drug Discovery

The compound is optimally suited for the modular construction of complex pyridine scaffolds, such as those found in kinase inhibitors or GPCR modulators. The high relative reactivity of the 6-bromo group enables a first Suzuki-Miyaura coupling to install an aryl or heteroaryl substituent, followed by a second functionalization step (e.g., sulfonamide formation) at the 3-sulfonyl chloride position. This stepwise chemoselectivity is directly supported by the established reactivity order (-Br > -OSO2F > -Cl) under palladium catalysis [1].

Preparation of Sulfonamide Libraries via Parallel Synthesis

The solid, crystalline hydrochloride salt form is ideal for automated parallel synthesis workflows. Its enhanced stability and accurate weighability facilitate precise dispensing of a single, dual-reactive building block into multiple reaction vessels. The sulfonyl chloride moiety readily reacts with diverse amine building blocks to generate sulfonamide libraries, while the bromine handle remains available for late-stage diversification via cross-coupling, enabling efficient exploration of chemical space.

Synthesis of Functionalized Bipyridine Ligands for Catalysis and Materials Science

The compound serves as a direct precursor to bipyridine derivatives, which are privileged ligands in transition-metal catalysis and key components in functional materials . The bromine atom at the 6-position can participate in metal-catalyzed homocoupling (e.g., Ullmann or Wurtz coupling) to form symmetric bipyridines or in cross-coupling to generate unsymmetric analogs . The sulfonyl chloride group can be further elaborated or reduced to install additional functionality.

Process Chemistry Scale-Up Campaigns Requiring Stable and Consistent Building Blocks

In process chemistry, the stability and consistent quality of starting materials are paramount. The hydrochloride salt's improved handling stability over the moisture-sensitive free base makes it a more reliable choice for kilogram-scale campaigns. The defined 95% purity specification provides a clear quality benchmark for batch-to-batch consistency, a critical factor in regulatory filings and process validation.

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